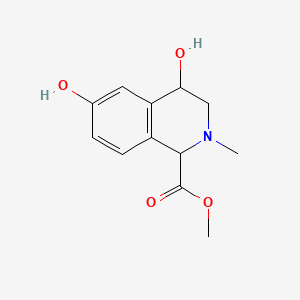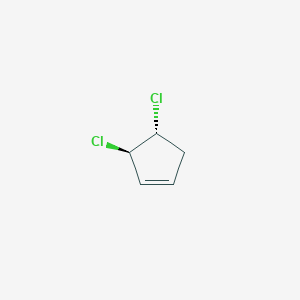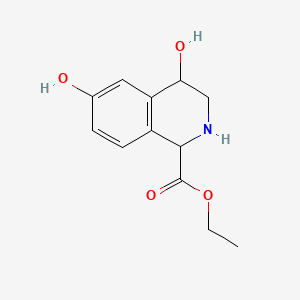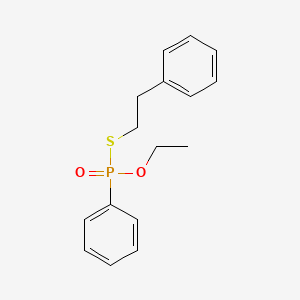
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and scientific research This compound is characterized by its unique structure, which includes an ethyl group, a phenylethyl group, and a phenylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 2-phenylethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of phenylphosphonothioic dichloride with ethanol: This step involves the substitution of chlorine atoms with ethoxy groups.
Reaction with 2-phenylethyl mercaptan: The ethoxy-substituted intermediate is then reacted with 2-phenylethyl mercaptan to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of phosphonate derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonothioates.
Aplicaciones Científicas De Investigación
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonothioate chemistry.
Biology: Studied for its effects on enzymatic activity, particularly acetylcholinesterase inhibition.
Industry: Used as an insecticide and in the development of pest control agents.
Mecanismo De Acción
The primary mechanism of action of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged neural excitation and eventual neurotoxicity. The compound binds to the serine residue at the active site of AChE, preventing the hydrolysis of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus compound with similar insecticidal properties.
O-Ethyl O-(2-chlorophenyl) phenylphosphonothioate: Similar structure but with a chlorophenyl group instead of a phenylethyl group.
Uniqueness
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is unique due to its specific combination of ethyl, phenylethyl, and phenylphosphonothioate groups. This unique structure contributes to its distinct biochemical properties and applications, particularly in its effectiveness as an acetylcholinesterase inhibitor and its potential use in various scientific research fields.
Propiedades
Número CAS |
28613-97-0 |
|---|---|
Fórmula molecular |
C16H19O2PS |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[ethoxy(phenyl)phosphoryl]sulfanylethylbenzene |
InChI |
InChI=1S/C16H19O2PS/c1-2-18-19(17,16-11-7-4-8-12-16)20-14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
Clave InChI |
ZJIHBLRUQDPEPA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)SCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


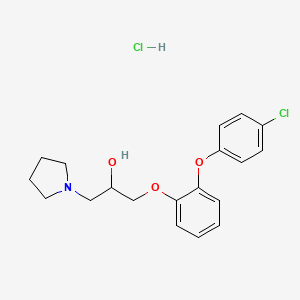
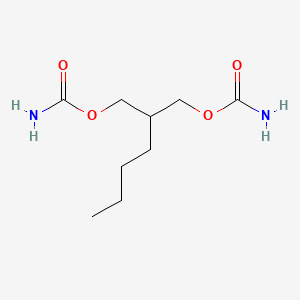
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
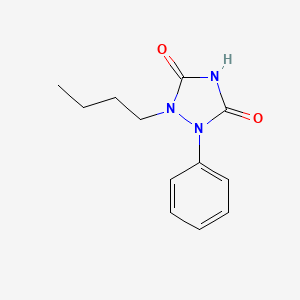

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
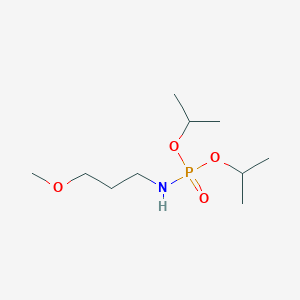
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
